Boc-Gln-ONp
CAS No.: 15387-45-8
Cat. No.: VC21539584
Molecular Formula: C16H21N3O7
Molecular Weight: 367.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15387-45-8 |
---|---|
Molecular Formula | C16H21N3O7 |
Molecular Weight | 367.35 g/mol |
IUPAC Name | (4-nitrophenyl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Standard InChI | InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22) |
Standard InChI Key | HJMMCTZLXOVMFB-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Chemical Identity and Structural Characteristics
Boc-Gln-ONp, formally known as (4-nitrophenyl) (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, is an activated ester of Boc-protected L-glutamine. This compound features a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and a p-nitrophenyl ester activation at the C-terminus . The molecular formula is C16H21N3O7 with a precise molecular weight of 367.35 g/mol .
The compound is registered under CAS number 15387-45-8 and is known by several synonyms including Boc-Gln-Op, Boc-Gin-ONp, Boc-L-Gln-Onp, and 4-nitrophenyl ester . Its chemical structure incorporates multiple functional groups that contribute to its reactivity and utility in peptide synthesis:
-
A Boc protecting group that shields the alpha-amino function
-
A glutamine side chain with a primary amide group
-
A p-nitrophenyl ester that serves as an activated leaving group for peptide coupling reactions
Structural Comparison with D-isomer
It is important to distinguish Boc-Gln-ONp from its D-isomer, Boc-D-Gln-ONp (CAS: 74086-23-0), which has identical molecular formula and weight but differs in stereochemistry at the alpha carbon . While the L-form is commonly used in natural peptide synthesis, the D-form has specialized applications in the creation of peptides with enhanced stability against enzymatic degradation .
Physical and Chemical Properties
Boc-Gln-ONp exhibits distinctive physical and chemical properties that influence its handling, storage, and application in laboratory settings. These properties have been well-characterized through various analytical methods.
Property | Value | Note |
---|---|---|
Melting point | 146-148°C | Experimentally determined |
Boiling point | 617.5±55.0°C | Predicted value |
Density | 1.291±0.06 g/cm³ | Predicted value |
Appearance | Solid | White to off-white color |
pKa | 10.70±0.46 | Predicted value |
Optical rotation | -33 ± 2° | Measured at c=1 in DMF |
Solubility Profile
The compound demonstrates limited solubility in common organic solvents, which is a critical consideration for experimental protocols. It is slightly soluble in DMSO and methanol, particularly when sonication is applied . This solubility profile influences the preparation of stock solutions for chemical synthesis and biological assays.
Stability Considerations
Boc-Gln-ONp requires storage at 2-8°C to maintain stability . The compound contains multiple reactive sites that can be susceptible to degradation under certain conditions:
-
The Boc protecting group is acid-labile
-
The p-nitrophenyl ester is susceptible to hydrolysis in basic conditions
-
The primary amide of the glutamine side chain can participate in hydrogen bonding
Applications in Peptide Chemistry and Biochemical Research
Boc-Gln-ONp serves as a versatile reagent across multiple research domains, with particularly significant applications in peptide synthesis and pharmaceutical research.
Peptide Synthesis Applications
The compound functions as a key building block in the construction of complex peptides, especially those requiring precise control over the incorporation of glutamine residues . Its utility in peptide chemistry stems from several advantageous features:
-
The activated p-nitrophenyl ester facilitates efficient coupling reactions with amino components
-
The Boc protection strategy aligns with orthogonal protection schemes in peptide synthesis
-
The compound enables the incorporation of glutamine residues without side-chain protection
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.7218 mL | 13.6091 mL | 27.2183 mL |
5 mM | 0.5444 mL | 2.7218 mL | 5.4437 mL |
10 mM | 0.2722 mL | 1.3609 mL | 2.7218 mL |
These calculations are based on the molecular weight of 367.4 g/mol .
Research Applications in Peptide Synthesis
Boc-Gln-ONp has been employed in numerous research contexts, demonstrating its versatility and importance in synthetic peptide chemistry.
S-Peptide Derivatives Synthesis
One significant application involves the synthesis of S-Peptide derivatives, where Boc-Gln-ONp is utilized alongside other protected amino acid derivatives . In research published in the Journal of Stage, the compound was employed in a synthetic scheme for S-peptide derivatives, illustrating its utility in complex peptide assembly .
Avoiding Side Reactions
The research literature indicates that Boc-Gln-ONp offers advantages over certain other derivatives in peptide synthesis. For instance, when compared to compounds like Boc-Asp(OBzl)-ONp, which can lead to succinimide formation during certain coupling reactions, Boc-Gln-ONp may provide cleaner reaction pathways in specific synthetic contexts .
Enzymatic Studies
Boc-Gln-ONp has been utilized as a substrate for enzyme studies, particularly with cathepsin B . This application demonstrates the compound's utility beyond mere peptide assembly, extending to studies of enzyme mechanism and specificity.
Comparative Analysis with Related Compounds
Understanding the relationship between Boc-Gln-ONp and structurally similar compounds provides valuable context for researchers selecting the appropriate reagent for specific applications.
Comparison with Other Activated Esters
While p-nitrophenyl esters like Boc-Gln-ONp offer good reactivity, other activation strategies such as N-hydroxysuccinimide (NHS) esters, pentafluorophenyl esters, and benzotriazole derivatives may be preferred in certain contexts. The selection depends on factors including:
-
Required reaction kinetics
-
Solubility parameters
-
Potential side reactions
-
Ease of purification
Alternative Protection Strategies
The Boc protection strategy represented in Boc-Gln-ONp is one of several approaches to amino group protection in peptide synthesis. Alternatives include:
-
Fmoc (9-fluorenylmethoxycarbonyl) protection
-
Z (benzyloxycarbonyl) protection
-
Alloc (allyloxycarbonyl) protection
Each strategy offers distinct advantages in terms of deprotection conditions, orthogonality, and compatibility with various functional groups.
Recent Research Developments
The continued utility of Boc-Gln-ONp in contemporary research is evidenced by its appearance in recent scientific literature and commercial availability from multiple suppliers. The compound maintains relevance in advanced peptide synthesis strategies and pharmaceutical development pipelines.
Expanding Applications in Drug Design
Recent applications have expanded to include the development of peptide-based pharmaceuticals targeting conditions with aberrant glutamine metabolism, such as certain cancers and neurodegenerative disorders . The precise incorporation of glutamine residues enabled by Boc-Gln-ONp has contributed to the development of peptide therapeutics with enhanced specificity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume